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molecular formula C7H9NO2S B1630424 Ethyl 2-methylthiazole-4-carboxylate CAS No. 6436-59-5

Ethyl 2-methylthiazole-4-carboxylate

Cat. No. B1630424
M. Wt: 171.22 g/mol
InChI Key: QWWPUBQHZFHZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06977267B2

Procedure details

A mixture of ethyl-2-methylthiazole 4-carboxylate (500 mg, 2.9 mmol), N-bromosuccinimide (877 mg, 4.9 mmol), and benzoyl peroxide (5-10 mg ) in 1,2-DCE (3 mL) was heated at 70° C. for 85 h. After cooling to room temperature, DCM (10 ml) was added and washed with water (3 times). The organic layer was dried over Na2SO4 and evaporated in vacuo. The residue was purified by preparative chromatography to yield the above-titled compound (58 mg). 1H NMR (CDCl3): 8.23 (1H, s), 4.77 (2H, s), 4.43 (2H, q), 1.42 (3H, t).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step One
Quantity
7.5 (± 2.5) mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:11])[S:9][CH:10]=1)=[O:5])[CH3:2].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)Cl>ClCCCl>[Br:12][CH2:11][C:8]1[S:9][CH:10]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[N:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C
Name
Quantity
877 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
7.5 (± 2.5) mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with water (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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